2,3-Dichloroisobutyric acid

概要

説明

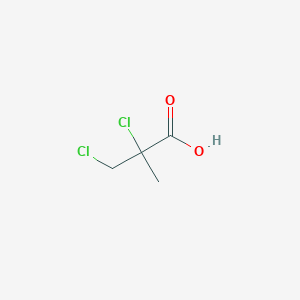

2,3-Dichloroisobutyric acid is an organic compound with the molecular formula C4H6Cl2O2. It is a derivative of isobutyric acid, where two hydrogen atoms are replaced by chlorine atoms at the 2nd and 3rd positions.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dichloroisobutyric acid can be synthesized through several methods. One common approach involves the chlorination of isobutyric acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反応の分析

Types of Reactions: 2,3-Dichloroisobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

Reduction: Reduction reactions can convert the chlorinated groups back to hydrogen atoms, yielding isobutyric acid.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to achieve substitution.

Major Products:

Oxidation: Chlorinated carboxylic acids.

Reduction: Isobutyric acid.

Substitution: Various substituted isobutyric acids depending on the nucleophile used.

科学的研究の応用

Plant Growth Regulation

2,3-Dichloroisobutyric acid acts as a plant growth regulator (PGR) by manipulating hormonal pathways that affect plant development. Its primary applications include:

- Inhibition of Cell Division : The compound inhibits the synthesis of gibberellins, which are hormones that promote cell elongation and division. This results in stunted growth and altered morphology in treated plants .

- Enhanced Fruit Setting : In tomato plants, application of this compound has been shown to improve fruit set by inducing male sterility. This allows for controlled hybridization by preventing self-fertilization and promoting cross-pollination .

- Application Rates and Concentrations : Field studies have indicated that effective application rates range from 0.075% to 0.15%, where higher concentrations can lead to phytotoxicity, manifesting as chlorosis or leaf burn .

Induction of Male Sterility

One of the most significant applications of this compound is in the induction of male sterility in crops such as tomatoes. This process is crucial for hybrid seed production:

- Mechanism : The compound is applied before flowering to induce male sterility by affecting flower development. Treated plants produce flowers that are incapable of producing viable pollen, thus necessitating cross-pollination with other varieties .

- Case Studies : In controlled experiments, various tomato varieties were treated with sodium 2,3-dichloroisobutyrate (a salt form) to assess their response in terms of fruit set and hybrid seed production. Results indicated that while some varieties showed delayed flowering, they ultimately produced viable seeds when cross-pollinated .

Agricultural Research and Development

The versatility of this compound extends beyond just hybridization:

- Weed Control : Research indicates potential applications in weed management by utilizing its herbicidal properties to inhibit the growth of specific weed species without harming the crop .

- Crop Yield Improvement : Studies have suggested that proper application can lead to improved yields in crops like oats and cereals by optimizing plant density and resource allocation through regulated growth patterns .

作用機序

The mechanism of action of 2,3-dichloroisobutyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

- 2,3-Dichloropropionic acid

- 2,3-Dichlorobutyric acid

- 2,3-Dichlorovaleric acid

Comparison: 2,3-Dichloroisobutyric acid is unique due to its specific substitution pattern and the resulting chemical propertiesFor instance, its chlorinated positions make it more reactive in substitution reactions compared to its non-chlorinated counterparts .

生物活性

2,3-Dichloroisobutyric acid (DCIB) is a chlorinated derivative of isobutyric acid, notable for its various biological activities. This compound has been studied extensively in the context of plant growth regulation, metabolic processes, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its two chlorine atoms attached to the second and third carbon atoms of the isobutyric acid backbone. This structural modification significantly influences its biological properties.

Plant Growth Regulation

One of the primary areas of research on this compound is its role as a plant growth regulator. Studies have shown that DCIB can inhibit cell elongation and root growth in various plant species. The mechanism behind this activity is believed to involve interference with auxin signaling pathways.

Table 1: Effects of this compound on Plant Growth

| Plant Species | Concentration (M) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 10^-5 | 30 | |

| Zea mays (corn) | 10^-6 | 25 | |

| Solanum lycopersicum (tomato) | 10^-4 | 40 |

Metabolic Effects

Research indicates that DCIB may influence metabolic pathways in animals as well. It has been shown to affect lipid metabolism and glucose homeostasis in rodent models. Specifically, DCIB has been associated with reduced fatty acid synthesis and increased fatty acid oxidation.

Case Study: Metabolic Effects on Rodent Models

In a controlled study involving diabetic mice, administration of DCIB resulted in:

- Decreased blood glucose levels : A reduction of approximately 20% after four weeks.

- Altered lipid profiles : Significant decreases in triglycerides and cholesterol levels were observed.

These findings suggest potential applications for DCIB in managing metabolic disorders such as obesity and diabetes.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Auxin Response : DCIB acts as an auxin antagonist, disrupting normal plant growth regulation.

- Alteration of Lipid Metabolism : In animal models, it appears to enhance fatty acid oxidation while inhibiting lipogenesis.

- Potential Anti-inflammatory Effects : Some studies suggest that DCIB may exert anti-inflammatory effects through modulation of cytokine production.

Research Findings

A significant body of research has been dedicated to exploring the implications of DCIB in both plant biology and animal physiology. Notable studies include:

- Synthesis and Biological Activity Assessment : A study published in Bioscience, Biotechnology, and Biochemistry evaluated various dichloro derivatives for their growth-inhibitory properties on plant species. It was found that DCIB exhibited stronger inhibitory effects than other tested compounds .

- Clinical Implications : Preliminary investigations into the use of DCIB for metabolic syndrome indicate promising results regarding its efficacy in lowering blood glucose and lipid levels .

特性

IUPAC Name |

2,3-dichloro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGIIZXVSULULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-52-6 | |

| Record name | Propionic acid, 2,3-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloroisobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。